molecular formula C8H9N3O B132477 (1-Amino-1H-benzimidazol-2-yl)methanol CAS No. 156576-15-7

(1-Amino-1H-benzimidazol-2-yl)methanol

Cat. No. B132477
M. Wt: 163.18 g/mol
InChI Key: GQCGAPROHSUSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Amino-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is also known as ABM and has a molecular formula of C8H9N3O.

Mechanism Of Action

The exact mechanism of action of ABM is not yet fully understood. However, studies have suggested that ABM and its derivatives may exert their pharmacological effects by interacting with various biological targets, including enzymes, receptors, and DNA.

Biochemical And Physiological Effects

ABM and its derivatives have been shown to exhibit a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. These effects make ABM a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of ABM is its ease of synthesis, which allows for the rapid production of large quantities of the compound. However, ABM is also known to be unstable under certain conditions, which can limit its use in some lab experiments.

Future Directions

There are several future directions for research on ABM and its derivatives. One area of focus is the development of new drugs based on ABM scaffolds, which could have applications in the treatment of cancer, viral infections, and other diseases. Another area of interest is the elucidation of the exact mechanisms of action of ABM and its derivatives, which could lead to a better understanding of their pharmacological effects and potential therapeutic applications. Additionally, further studies are needed to explore the limitations of ABM in lab experiments and to develop new methods for stabilizing the compound.

Synthesis Methods

The synthesis of ABM involves the reaction of 2-aminobenzimidazole with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain ABM in high yield and purity.

Scientific Research Applications

ABM has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. ABM derivatives have been shown to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.

properties

CAS RN

156576-15-7

Product Name

(1-Amino-1H-benzimidazol-2-yl)methanol

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(1-aminobenzimidazol-2-yl)methanol

InChI

InChI=1S/C8H9N3O/c9-11-7-4-2-1-3-6(7)10-8(11)5-12/h1-4,12H,5,9H2

InChI Key

GQCGAPROHSUSKN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2N)CO

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)CO

synonyms

1H-Benzimidazole-2-methanol,1-amino-(9CI)

Origin of Product

United States

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